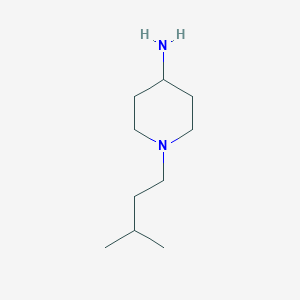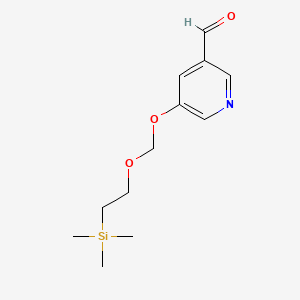
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde is an organic compound that features a nicotinaldehyde core with a 5-position substitution of a 2-(trimethylsilyl)ethoxy)methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. One common method involves the reaction of nicotinaldehyde with 2-(trimethylsilyl)ethanol in the presence of a suitable base to form the 2-(trimethylsilyl)ethoxy derivative. This intermediate is then reacted with methoxy groups under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can be used to introduce new functional groups.
Major Products Formed
Oxidation: 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinic acid.
Reduction: 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and interactions by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-[(trimethylsilyl)oxy]benzoic acid: Similar in having a trimethylsilyl group and methoxy substitution.
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl ethoxy group.
5-Methoxy-2-methylindole: Contains a methoxy group and is used in similar synthetic applications.
Uniqueness
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde is unique due to its combination of a nicotinaldehyde core with a 2-(trimethylsilyl)ethoxy)methoxy substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H19NO3Si |
|---|---|
Poids moléculaire |
253.37 g/mol |
Nom IUPAC |
5-(2-trimethylsilylethoxymethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H19NO3Si/c1-17(2,3)5-4-15-10-16-12-6-11(9-14)7-13-8-12/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
BABWFMNDTNICCV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCOC1=CN=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




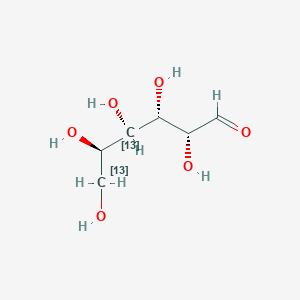
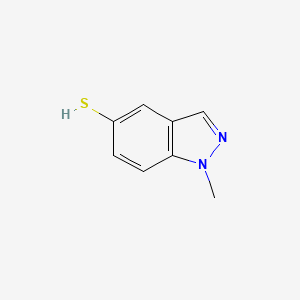


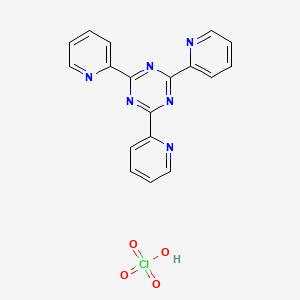
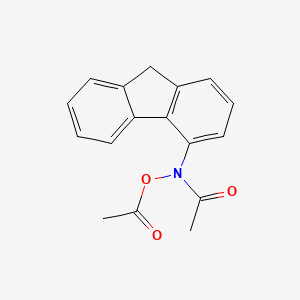


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
